4-(Ethylsulfanyl)piperidine hydrochloride
Overview
Description
4-(Ethylsulfanyl)piperidine hydrochloride is a chemical compound belonging to the piperidine class It is characterized by the presence of an ethylsulfanyl group attached to the piperidine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting piperidine with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of 4-(Ethylsulfanyl)piperidine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Piperidine: Large-scale hydrogenation of pyridine or cyclization reactions.
Ethylsulfanyl Group Introduction: Using continuous flow reactors to ensure efficient and consistent introduction of the ethylsulfanyl group.
Salt Formation: Large-scale acid-base reactions to convert the compound to its hydrochloride form, followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the ethylsulfanyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylsulfanyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)piperidine hydrochloride: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-(Ethylsulfonyl)piperidine hydrochloride: Contains an ethylsulfonyl group, which is an oxidized form of the ethylsulfanyl group.
4-(Ethylthio)piperidine hydrochloride: Similar structure with an ethylthio group.
Uniqueness
4-(Ethylsulfanyl)piperidine hydrochloride is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-ethylsulfanylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDTXVWHEDGVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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